molecular formula C16H12N4O3S B2482137 Methyl 4-(2-(pyrazine-2-carboxamido)thiazol-4-yl)benzoate CAS No. 1206989-24-3

Methyl 4-(2-(pyrazine-2-carboxamido)thiazol-4-yl)benzoate

Cat. No.: B2482137
CAS No.: 1206989-24-3
M. Wt: 340.36
InChI Key: WWOZYMBBCSUIKW-UHFFFAOYSA-N
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Description

Methyl 4-(2-(pyrazine-2-carboxamido)thiazol-4-yl)benzoate is a useful research compound. Its molecular formula is C16H12N4O3S and its molecular weight is 340.36. The purity is usually 95%.
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Scientific Research Applications

Design and Synthesis for Anticancer Applications Research has demonstrated the utility of pyrazole with benzo[d]thiazole derivatives, containing substituents similar to Methyl 4-(2-(pyrazine-2-carboxamido)thiazol-4-yl)benzoate, in the synthesis of compounds with significant cytotoxic and apoptotic activities. For example, specific derivatives have shown potent anti-proliferative activity against various cancer cell lines, such as MDA-MB-231 and MCF-7 breast cancer cells, highlighting their potential as anticancer compounds. These findings underscore the importance of such compounds in the development of new therapeutic agents targeting cancer (Liu et al., 2019).

Antibacterial and Antifungal Properties Compounds structurally related to this compound have been synthesized and shown to possess significant antibacterial and antifungal activities. For instance, a study on N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide revealed its effectiveness against various bacterial and fungal strains. This highlights the potential of such compounds in the development of new antimicrobial agents, contributing to the fight against infectious diseases (Senthilkumar et al., 2021).

Role in Heterocyclic Chemistry The incorporation of thiazole and pyrazine moieties, as found in this compound, is a common strategy in the synthesis of diverse heterocyclic compounds. These heterocycles are crucial in various chemical and pharmaceutical applications, demonstrating the broad utility of such structural motifs in the development of novel compounds with potential biological and industrial applications (Abdelriheem et al., 2017).

Photovoltaic and Energy Conversion Applications Research into cocrystals containing pyrazine derivatives has shown that they may exhibit good light harvesting efficiency (LHE), suggesting potential applications in photovoltaic systems for energy conversion. This indicates that compounds like this compound could play a role in the development of new materials for sustainable energy technologies (Al‐Otaibi et al., 2020).

Future Directions

The development of new compounds related to the thiazole and pyrazine scaffolds continues to be an active area of research due to their diverse biological activities . Further studies are needed to explore the potential applications of these compounds in various fields, including medicine and agriculture .

Properties

IUPAC Name

methyl 4-[2-(pyrazine-2-carbonylamino)-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3S/c1-23-15(22)11-4-2-10(3-5-11)13-9-24-16(19-13)20-14(21)12-8-17-6-7-18-12/h2-9H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOZYMBBCSUIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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